molecular formula C11H10N2O2 B102194 2,3-Dimethylquinoxaline-6-carboxylic acid CAS No. 17635-26-6

2,3-Dimethylquinoxaline-6-carboxylic acid

Cat. No.: B102194
CAS No.: 17635-26-6
M. Wt: 202.21 g/mol
InChI Key: RCACNAWRFYUKLC-UHFFFAOYSA-N
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Description

2,3-Dimethylquinoxaline-6-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring

Mechanism of Action

Mode of Action

It has been observed that the compound is vulnerable to tautomerization in its reduced form under alkaline conditions . This suggests that the compound may interact with its targets through a mechanism involving tautomerization, leading to changes in the targets’ structure or function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethylquinoxaline-6-carboxylic acid. For instance, it has been observed that the compound is vulnerable to tautomerization under alkaline conditions . This suggests that the pH of the environment could potentially influence the compound’s action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by subsequent functional group modifications. One common method involves the reaction of o-phenylenediamine with 2,3-butanedione under acidic conditions to form the quinoxaline ring. The resulting product is then subjected to carboxylation to introduce the carboxylic acid group at the 6-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoxaline ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-6-carboxylic acid derivatives, while reduction could produce 2,3-dimethylquinoxaline-6-methanol.

Scientific Research Applications

2,3-Dimethylquinoxaline-6-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, lacking the methyl and carboxylic acid groups.

    2-Methylquinoxaline: A derivative with a single methyl group.

    3-Methylquinoxaline: Another derivative with a methyl group at a different position.

Uniqueness

2,3-Dimethylquinoxaline-6-carboxylic acid is unique due to the presence of both methyl groups and the carboxylic acid group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,3-dimethylquinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-6-7(2)13-10-5-8(11(14)15)3-4-9(10)12-6/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCACNAWRFYUKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284706
Record name 2,3-dimethylquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17635-26-6
Record name 17635-26-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38549
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dimethylquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylquinoxaline-6-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main challenge associated with using DMeQUIC in aqueous redox flow batteries?

A1: The primary challenge with using DMeQUIC in aqueous redox flow batteries is its susceptibility to tautomerization in its reduced form under alkaline conditions. [] This tautomerization leads to a decrease in the battery's capacity over time. []

Q2: How does the study address the stability issue of DMeQUIC in redox flow batteries?

A2: The study investigates the stability issue of DMeQUIC by:

  1. Identifying the degradation mechanism: They pinpoint tautomerization as the main culprit for DMeQUIC's instability in alkaline conditions. []
  2. Quantifying degradation kinetics: They determine the kinetic rate constants for the tautomerization process using UV-Vis spectroscopy and Bayesian inference. []
  3. Proposing design principles: Through DFT modeling, they establish relationships between molecular structure and tautomerization resistance. []
  4. Identifying a more stable alternative: They demonstrate that quinoxaline-2-carboxylic acid exhibits significantly enhanced stability compared to DMeQUIC, showing no capacity fade in cycling tests. []

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